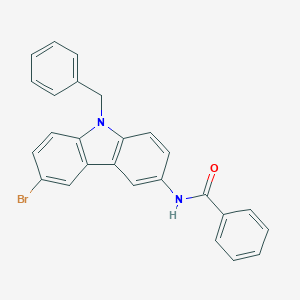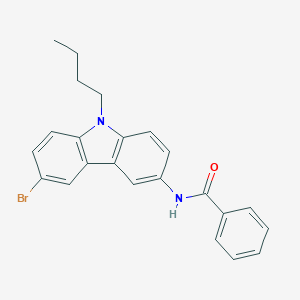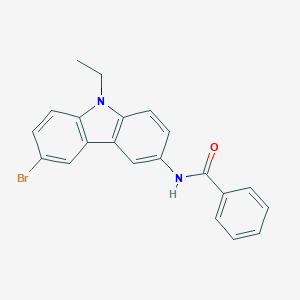![molecular formula C12H16FNO3S B279029 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing piperidines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity using column chromatography. Furthermore, it has been studied for its potential therapeutic applications in various scientific research fields, making it a useful compound for drug discovery. However, there are also limitations to the use of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine in lab experiments. It has been found to exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine. One potential direction is the further exploration of its potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the potential anticancer activity of this compound warrants further investigation. Overall, the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The product is then purified using column chromatography to obtain pure 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine.
Applications De Recherche Scientifique
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Nom du produit |
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine |
|---|---|
Formule moléculaire |
C12H16FNO3S |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16FNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
QGGIELCYOJBGSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



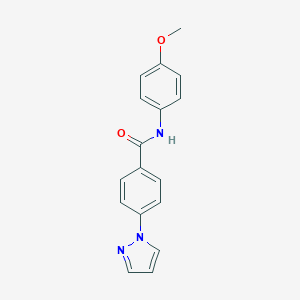
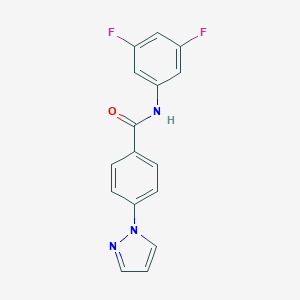

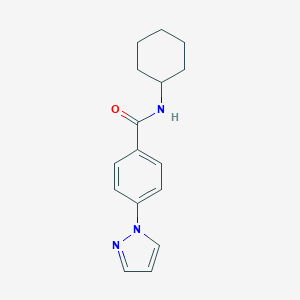
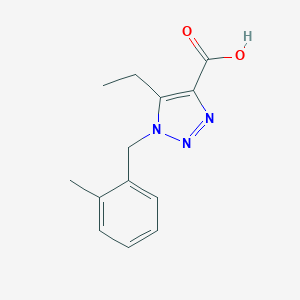


![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)
